molecular formula C8H5NOS B13909643 Thieno[2,3-C]pyridine-4-carbaldehyde

Thieno[2,3-C]pyridine-4-carbaldehyde

Cat. No.: B13909643
M. Wt: 163.20 g/mol
InChI Key: LBHOMMGTHZPCPD-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridine-4-carbaldehyde (CAS: 1369367-64-5) is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a carbaldehyde substituent at the 4-position. Its molecular formula is C₈H₅NOS (MW: 163.20 g/mol), and its SMILES notation is O=Cc1cncc2c1ccs2 . This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of thienopyridines, which are known for their roles in kinase inhibition, antimicrobial activity, and central nervous system modulation . However, synthetic routes to thieno[2,3-C]pyridine derivatives are less explored compared to their [2,3-b] or [3,2-c] isomers, making this compound a focus of recent methodological developments .

Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[2,3-c]pyridine-4-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-5-6-3-9-4-8-7(6)1-2-11-8/h1-5H

InChI Key

LBHOMMGTHZPCPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

While direct literature on Thieno[2,3-c]pyridine-4-carbaldehyde is limited, closely related pyridine-fused heterocycles such as pyrano[2,3-c]pyridine derivatives have been synthesized using analogous strategies that can be adapted. These methods typically involve:

  • Formation of intermediate alcohols or esters via nucleophilic substitution or condensation reactions.
  • Selective oxidation of alcohol intermediates to aldehydes.
  • Use of dehydrating agents to promote ring closure and aromatization.

Representative Method from Patent Literature

A notable example is found in a patent describing the preparation of pyrano-[2,3-c]pyridine-6-carbaldehyde derivatives, which provides insights into similar ring systems and aldehyde installation:

Step Reaction Type Reagents/Conditions Notes
1 Formation of intermediate alcohol (IIIa) Reduction of precursor (IIa) using diisobutylaluminium hydride, LiAlH4, LiBH4, or NaBH4 Reduction of ketone or ester to alcohol
2 Oxidation to aldehyde (IVa) MnO2, Swern oxidation, 2-iodoxybenzoic acid, pyridine sulfur trioxide, or Dess-Martin periodinane Selective oxidation of alcohol to aldehyde
3 Dehydration for ring closure Pyridine and trifluoromethanesulfonic anhydride (Tf2O) Promotes cyclization and aromatization

This process highlights the use of mild reducing and oxidizing agents to achieve the aldehyde functionality and the use of dehydrating reagents to form the fused heterocyclic ring system efficiently.

Alternative Approaches via Pyridinecarboxaldehyde Intermediates

Preparation of 4-pyridinecarboxaldehydes, which are structurally related, has been extensively studied and can inform synthetic strategies for this compound. A method involves:

  • Solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazolines.
  • Subsequent reductive hydrolysis under inert atmosphere to yield 4-pyridinecarboxaldehydes.

Key parameters include reaction temperatures ranging from 100 to 300 °C and reaction times from 10 to 15 hours in the first step, followed by reduction with metallic sodium or sodium borohydride in absolute ethanol at low temperatures (around -10 °C), and acid workup to isolate the aldehyde with yields typically around 85-88%.

Adaptation for this compound

By analogy, similar condensation and reductive hydrolysis strategies could be adapted to introduce the thiophene moiety fused to the pyridine ring, followed by selective oxidation to install the aldehyde group at the 4-position.

Comparative Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Comments
Reduction-Oxidation-Dehydration (Patent) Pyrano-pyridine precursors Diisobutylaluminium hydride, MnO2, Tf2O Room temp to mild heating Moderate to high Multi-step, uses mild reagents
Solvent-free condensation and reductive hydrolysis (Patent) Isonicotinic acid + ethylenediamine Metallic sodium or NaBH4, oxalic acid 100-300 °C (condensation), -10 °C (reduction) 85-88 Suitable for scale-up, cost-effective
Direct oxidation of pyridinemethanols (Literature) 4-Pyridinemethanol derivatives Various oxidants Mild to moderate temp Moderate Expensive starting materials

Research Results and Analysis

  • The multi-step reduction-oxidation-dehydration route allows precise control over functional group transformations but may require expensive reagents and careful handling.
  • The solvent-free condensation approach offers an industrially attractive method due to low cost, simplicity, and scalability, with high yields and fewer by-products.
  • Oxidation of pyridinemethanols provides an alternative but is less cost-effective due to expensive starting materials.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications of 3-Bromothieno[2,3-C]pyridine-4-carbaldehyde

3-Bromothis compound is a chemical compound with various applications in scientific research, primarily due to its unique structure and reactivity. The presence of a bromine atom enhances its reactivity in substitution reactions and potentially improves its binding affinity to biological targets compared to its chlorine and iodine analogs.

Chemistry

3-Bromothis compound serves as a building block in the synthesis of complex heterocyclic compounds. The core thienopyridine structure is found in many pharmaceutical and chemical industry intermediates . A process for the preparation of thieno[3,2-c]pyridine or thieno[2,3-c]pyridine involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide, which are used as intermediates in synthesizing numerous derivatives for both chemical and pharmaceutical industries .

Biology

This compound is investigated for its potential as a kinase inhibitor, making it potentially useful in cancer research. Its mechanism of action involves interacting with biological targets such as kinases, where it binds to the ATP-binding site, inhibiting their activity. This disruption affects signaling pathways involved in cell proliferation and survival, highlighting its potential as an anti-cancer therapeutic.

Medicine

The potential therapeutic properties of 3-Bromothis compound are being explored, particularly in the development of new drugs. The ability to inhibit kinases, crucial enzymes in various diseases, makes it a candidate for targeted therapies.

Industry

3-Bromothis compound is utilized in synthesizing advanced materials and as an intermediate in organic synthesis.

Case Studies

Mechanism of Action

The mechanism of action of thieno[2,3-C]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding pocket of kinases, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Key Structural Feature
This compound 1369367-64-5 C₈H₅NOS 4-carbaldehyde 163.20 Aldehyde at pyridine ring position 4
Thieno[3,2-b]pyridine-2-carbaldehyde 94191-18-1 C₈H₅NOS 2-carbaldehyde 163.20 Aldehyde at thiophene ring position 2
Thieno[3,2-c]pyridine-2-carbaldehyde 94226-19-4 C₈H₅NOS 2-carbaldehyde 163.20 Aldehyde at pyridine ring position 2
Thieno[2,3-c]pyridine-2-carboxylic acid 478149-00-7 C₈H₅NO₂S 2-carboxylic acid 179.19 Carboxylic acid substituent

Key Observations :

  • Positional Isomerism: The placement of the aldehyde group (e.g., 4-carbaldehyde vs. 2-carbaldehyde) alters electronic distribution and steric accessibility. For instance, the 4-carbaldehyde in this compound may enhance π-stacking interactions in biological targets compared to 2-substituted analogues .
  • Functional Group Variation : Replacing the aldehyde with a carboxylic acid (e.g., 478149-00-7) introduces hydrogen-bonding capacity but reduces electrophilicity, impacting reactivity in cross-coupling reactions .

Commercial Availability and Cost

  • This compound is priced at $598/100 mg (95% purity), reflecting its niche synthetic demand .
  • Analogues like 2-cyanopyridine (a simpler heterocycle) cost $8/1 g, highlighting the premium for thienopyridine derivatives due to complex synthesis .

Biological Activity

Thieno[2,3-C]pyridine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological significance.

Overview of this compound

Thieno[2,3-C]pyridine derivatives are characterized by their fused thieno and pyridine rings, which contribute to their unique chemical properties. The presence of the carbaldehyde functional group enhances their reactivity and potential biological activity. These compounds have been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic routes to improve yield and purity. For instance, the use of Vilsmeier–Haack reagents has been reported to facilitate the formylation of thienopyridines effectively.

Table 1: Selected Synthetic Methods for Thieno[2,3-C]pyridine Derivatives

MethodYield (%)Key Features
Vilsmeier–Haack Formylation70-85Efficient for introducing aldehyde groups
Microwave-Assisted Synthesis60-90Reduces reaction time significantly
Conventional Heating50-75Standard method with longer reaction times

Anticancer Activity

Recent research has demonstrated that thieno[2,3-C]pyridine derivatives exhibit significant anticancer properties. For example, a study showed that specific derivatives could inhibit the growth of triple-negative breast cancer cell lines at nanomolar concentrations. The mechanism appears to involve modulation of metabolic pathways, such as increased pyruvate and decreased lactate levels in cancer cells .

Case Study : In a study involving various thieno[2,3-C]pyridine compounds, one derivative demonstrated an IC50 value of 50 nM against MDA-MB-231 breast cancer cells. This compound was noted for its ability to induce apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Antimicrobial Activity

Thieno[2,3-C]pyridine derivatives have also shown promising antimicrobial activity against a range of pathogens. For instance, compounds synthesized from thieno[2,3-C]pyridine exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.3 μM .

Table 2: Antimicrobial Activity of Thieno[2,3-C]pyridine Derivatives

Compound IDPathogenMIC (μM)
66eStaphylococcus aureus12.3
67dEscherichia coli16.8
61ePseudomonas aeruginosa20.5

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, thieno[2,3-C]pyridine derivatives have been evaluated for anti-inflammatory effects. Compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-c]pyridine-4-carbaldehyde?

The synthesis typically involves formylation of 3,5-dichloropyridine using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with methyl formate, yielding 3,5-dichloropyridine-4-carbaldehyde. Subsequent cyclization with methyl thioglycolate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in dimethylformamide (DMF)) forms the thieno[2,3-c]pyridine core. Optimization of bases (K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) is critical for yield improvement .

Q. What analytical techniques are used to characterize this compound and its derivatives?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, 2D-NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, HRMS confirms molecular weight, while NMR elucidates substituent positioning and stereochemistry. GC-MS may be used for purity assessment in intermediate steps .

Q. What safety protocols are recommended for handling this compound?

Key precautions include avoiding ignition sources (sparks, open flames), using fume hoods for volatile reagents, and wearing personal protective equipment (gloves, goggles). Storage should adhere to guidelines for air- and moisture-sensitive compounds. Refer to safety data sheets for specific hazards (e.g., acute toxicity) .

Advanced Research Questions

Q. How can structural modifications of this compound improve its biological activity?

Introducing aryloxy or carbamide groups at the C-2 position enhances target binding, as shown in studies on cell adhesion molecule inhibitors. Pyridyl amides and nitro/cyclopropyl substitutions at specific positions improve cytotoxicity and selectivity in multidrug-resistant cancer models .

Q. What strategies resolve low yields during cyclization steps in the synthesis?

Yield optimization involves solvent selection (DMF improves solubility for cyclization), base strength (Cs₂CO₃ outperforms K₂CO₃ in some cases), and controlled temperature gradients. Alternative catalysts (e.g., tin(IV) chloride in ribofuranosyl nucleoside syntheses) may also be explored .

Q. How should researchers address contradictory biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardizing protocols (e.g., MIC testing for antimicrobial activity) and verifying purity via HPLC or GC-MS are essential. Cross-referencing docking studies with experimental data clarifies mechanistic inconsistencies .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations model binding to targets like E-selectin or ICAM-1. Studies using ¹²⁵I- or ³H-labeled analogs validate predicted binding modes and pharmacokinetic properties .

Q. How can derivatives be designed to overcome multidrug resistance in cancer therapeutics?

Incorporating electron-withdrawing groups (e.g., trifluoromethyl) or bulky substituents (e.g., 4-methylphenyl) reduces efflux pump affinity. Derivatives like ethyl 7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridines show enhanced activity against resistant cell lines .

Methodological Considerations

  • Synthetic Optimization : Use orthogonal protection strategies for multifunctional intermediates to avoid side reactions .
  • Biological Assays : Employ dose-response curves (IC₅₀ determination) and comparative studies with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Validation : Cross-validate spectral data with synthetic intermediates to confirm structural integrity .

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